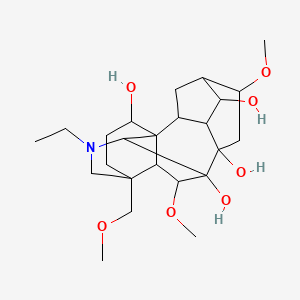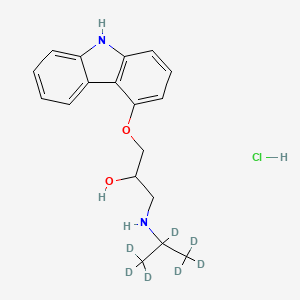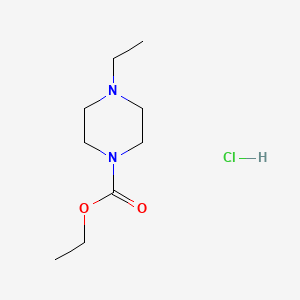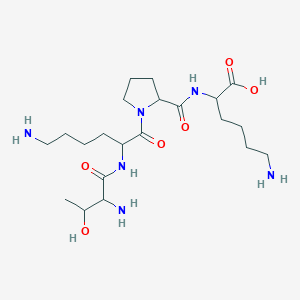
Delcosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delcosina es un alcaloide diterpénico natural que se aisló por primera vez de la planta Delphinium consolida. Pertenece a la familia Ranunculaceae y comparte un sistema de anillos policíclicos que contiene diecinueve átomos de carbono y un átomo de nitrógeno, similar a la aconitina . Delcosina es conocida por su compleja estructura química y sus significativas actividades biológicas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de Delcosina es desafiante debido a su intrincada estructura. Si bien los miembros individuales de esta clase de alcaloides se han estudiado ampliamente, su complejidad química ha limitado el número de rutas sintéticas exitosas. La vía biosintética completa solo se conoce en general en la mayoría de los casos .
Métodos de producción industrial: La producción industrial de Delcosina implica principalmente la extracción de fuentes naturales, como varias especies de Delphinium y Aconitum . El proceso de extracción incluye extracción con solvente, purificación y cristalización para obtener Delcosina pura.
Análisis De Reacciones Químicas
Tipos de reacciones: Delcosina experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Por ejemplo, la oxidación de la diacetildelcosina produce una lactama, que se puede oxidar aún más a una dilreto-lactama .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de Delcosina incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Las condiciones de reacción a menudo involucran temperaturas controladas y solventes específicos para facilitar las transformaciones deseadas.
Productos principales formados: Los productos principales formados a partir de las reacciones de Delcosina incluyen lactamas y otros derivados que conservan la estructura policíclica principal. Estos productos se utilizan a menudo en estudios químicos y biológicos adicionales .
Aplicaciones Científicas De Investigación
Delcosina y sus derivados han mostrado una significativa actividad antiproliferativa contra varias líneas celulares tumorales humanas, incluidas el cáncer de mama triple negativo y las sublíneas resistentes a múltiples fármacos . Estos compuestos se están explorando como posibles agentes antitumorales debido a su capacidad para suprimir el crecimiento de células tumorales.
Además de la investigación sobre el cáncer, Delcosina se estudia por su posible uso en la medicina tradicional china. Es uno de los componentes activos de las plantas medicinales utilizadas para tratar diversas dolencias .
Mecanismo De Acción
El mecanismo de acción de Delcosina implica su interacción con objetivos moleculares y vías específicas. Se ha demostrado que los derivados de Delcosina causan la acumulación de células tumorales en sub-G1 dentro de las 24 horas, lo que indica su papel en el arresto del ciclo celular . Los objetivos moleculares y las vías exactas aún están bajo investigación, pero los estudios preliminares sugieren la participación en la expresión de ARNm de ciclina D1 .
Comparación Con Compuestos Similares
Delcosina está estrechamente relacionada con otros alcaloides diterpénicos como la delsolina y la gigactonina. Delsolina es un derivado metilado de Delcosina, mientras que la gigactonina es un derivado metilado isomérico . Estos compuestos comparten estructuras policíclicas similares, pero difieren en sus grupos funcionales específicos y actividades biológicas.
Lista de compuestos similares:- Delsolina
- Gigactonina
- Aconitina
- Mesaconitina
- Hipaconitina
- Jesaconitina
Delcosina destaca por su combinación única de actividades biológicas y complejidad química, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
1356-55-4 |
|---|---|
Fórmula molecular |
C24H39NO7 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol |
InChI |
InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-15(26)23-13-8-12-14(31-3)9-22(28,16(13)17(12)27)24(29,20(23)25)19(32-4)18(21)23/h12-20,26-29H,5-11H2,1-4H3 |
Clave InChI |
BMZNJVXOLCBDPZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)


![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
